molecular formula C38H36N2O8 B12771683 Thalfine CAS No. 27764-05-2

Thalfine

Cat. No.: B12771683
CAS No.: 27764-05-2
M. Wt: 648.7 g/mol
InChI Key: OSOKLEWJPLGVBW-NDEPHWFRSA-N
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Description

Thalfine is a bisbenzylisoquinoline alkaloid, known for its complex molecular structure and significant biological activities. It belongs to a class of natural compounds that have been studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalfine involves several steps, starting with the formation of the bisbenzylisoquinoline core. This can be achieved through the condensation of appropriate benzylisoquinoline precursors under specific conditions. Common synthetic methods include the use of strong acids or bases to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Thalfine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Thalfine exerts its effects through various molecular targets and pathways. It is known to interact with cellular proteins and enzymes, leading to the modulation of biological processes. The exact mechanism involves binding to specific receptors or enzymes, thereby altering their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Thalfine is unique among bisbenzylisoquinoline alkaloids due to its specific molecular structure and biological activities. Similar compounds include:

This compound stands out due to its unique combination of structural complexity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

27764-05-2

Molecular Formula

C38H36N2O8

Molecular Weight

648.7 g/mol

IUPAC Name

(25S)-8,17,18,30-tetramethoxy-24-methyl-10,12,15,32-tetraoxa-4,24-diazaoctacyclo[31.2.2.13,7.127,31.09,13.016,21.020,25.014,39]nonatriaconta-1(35),3,5,7(39),8,13,16(21),17,19,27(38),28,30,33,36-tetradecaene

InChI

InChI=1S/C38H36N2O8/c1-40-15-13-24-26-19-31(42-3)35(44-5)34(24)48-36-32-25(33(43-4)37-38(36)46-20-45-37)12-14-39-27(32)16-21-6-9-23(10-7-21)47-30-18-22(17-28(26)40)8-11-29(30)41-2/h6-12,14,18-19,28H,13,15-17,20H2,1-5H3/t28-/m0/s1

InChI Key

OSOKLEWJPLGVBW-NDEPHWFRSA-N

Isomeric SMILES

CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC

Canonical SMILES

CN1CCC2=C3C(=C(C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC

Origin of Product

United States

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